![molecular formula C11H8INO2 B2366490 Methyl 6-iodoquinoline-2-carboxylate CAS No. 1598490-95-9](/img/structure/B2366490.png)
Methyl 6-iodoquinoline-2-carboxylate
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Overview
Description
“Methyl 6-iodoquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8INO2 . It has a molecular weight of 313.09 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “Methyl 6-iodoquinoline-2-carboxylate” is1S/C11H8INO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3
. This indicates the presence of 11 carbon atoms, 8 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
“Methyl 6-iodoquinoline-2-carboxylate” is a powder . The predicted boiling point is 396.3±22.0 °C and the predicted density is 1.771±0.06 g/cm3 .Scientific Research Applications
Synthesis of Isoquinoline Derivatives
Methyl 6-iodoquinoline-2-carboxylate is used in the synthesis of various isoquinoline derivatives. For example, it has been utilized in the Heck reaction for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, as demonstrated in the cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate. This results in the formation of 1-methoxyisoquinoline-3-carboxylic acid ester through loss of water (A. Ture, K. Rubina, E. Rozhkov, V. Kauss, 2011).
Aminocarbonylation Processes
The compound is also significant in aminocarbonylation processes. The aminocarbonylation of 6-iodoquinoline, for instance, has been explored with a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives. The reaction conditions significantly influence the formation of amides and ketoamides (Sami Chniti, L. Kollár, A. Bényei, A. Takács, 2021).
Antiproliferative Activity Research
In cancer research, derivatives of methyl 6-iodoquinoline-2-carboxylate, like methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate, have shown significant antiproliferative activity against various cancer cells. These novel compounds exhibited more potent antiproliferative activity than some reference drugs and were effective in inducing ROS generation and PARP cleavage in cells, making them promising anticancer lead compounds for further optimization (Xingyue Ji, Si-tu Xue, Yue-chen Zhan, Jia-jia Shen, Lin-tao Wu, Jie Jin, Zhen Wang, Zhuo-rong Li, 2014).
Auxiliary-Assisted Palladium-Catalyzed Arylation
It plays a role in auxiliary-assisted palladium-catalyzed arylation processes. A method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate. This method is significant for functionalizing amino- and hydroxy-acid derivatives (D. Shabashov, O. Daugulis, 2010).
Synthetic Studies on Marine Drugs
In the field of marine drug synthesis, derivatives like 4H-Chromene-2-carboxylic acid ester, synthesized via various chemical reactions including the use of compounds like methyl 6-iodoquinoline-2-carboxylate, are being studied for their potential in antitumor activities. This research is crucial for understanding the structural-activity relationship of antitumor antibiotic tetrahydroisoquinoline natural products (Hui-jing Li, Jun-Li Wang, Rui Wang, Dong-Hui Luo, Yan‐Chao Wu, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 6-iodoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWWTQVMENCIJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-iodoquinoline-2-carboxylate |
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